3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a 3-bromo-benzenesulfonyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3-bromo-benzenesulfonyl group through a sulfonylation reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the 3-bromo-benzenesulfonyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl ester group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Methyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.
Properties
CAS No. |
887590-11-6 |
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Molecular Formula |
C16H22BrNO4S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
InChI Key |
DGIYMUYUUAILRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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